molecular formula C18H22N2O4S B4408752 5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide

5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide

Cat. No. B4408752
M. Wt: 362.4 g/mol
InChI Key: ULMWVZUDJUTWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide, also known as DEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, stem cell biology, and developmental biology. DEAB is a potent inhibitor of the aldehyde dehydrogenase (ALDH) enzyme, which plays a critical role in various biological processes.

Mechanism of Action

5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide inhibits ALDH by binding to the active site of the enzyme and blocking its activity. ALDH plays a critical role in various cellular processes, including detoxification of reactive aldehydes, biosynthesis of retinoic acid, and regulation of cellular signaling pathways. Inhibition of ALDH by this compound can lead to the accumulation of toxic aldehydes and disruption of cellular signaling pathways, ultimately leading to cell death.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting ALDH activity. In addition, this compound has been shown to affect the differentiation and migration of stem cells by modulating ALDH activity. This compound has also been shown to affect the expression of various genes involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide is a potent and specific inhibitor of ALDH, making it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations, including its potential toxicity and the possibility of off-target effects. Additionally, the use of this compound in cell culture experiments may not accurately reflect the complex interactions that occur in vivo.

Future Directions

There are several potential future directions for research on 5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide. One area of interest is the development of more potent and selective ALDH inhibitors that can be used in cancer therapy. Additionally, further research is needed to understand the role of ALDH in stem cell biology and developmental biology. Finally, the potential use of this compound as a diagnostic tool for identifying ALDH-expressing cells in cancer and stem cell research is an area of active investigation.

Scientific Research Applications

5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide has been extensively studied for its potential applications in cancer research. ALDH is overexpressed in various types of cancer, and this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting this enzyme. This compound has also been used in stem cell research to identify and isolate stem cells based on their ALDH activity. Additionally, this compound has been used in developmental biology to study the role of ALDH in embryonic development.

properties

IUPAC Name

5-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-20(5-2)25(23,24)16-11-6-13(3)17(12-16)18(22)19-14-7-9-15(21)10-8-14/h6-12,21H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMWVZUDJUTWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide
Reactant of Route 4
5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.